Product packaging for Metrazifone(Cat. No.:CAS No. 68289-14-5)

Metrazifone

Cat. No.: B1676527
CAS No.: 68289-14-5
M. Wt: 349.4 g/mol
InChI Key: FBZHCUQUPMUOCR-UHFFFAOYSA-N
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Description

Contemporary Significance of Metrazifone in Chemical and Biological Research

The contemporary significance of this compound stems primarily from its classification as a triazinone derivative and its potential as a bioactive agent. ontosight.aihodoodo.com While extensive pharmacological studies on this compound itself are not widely documented in peer-reviewed literature, the broader class of triazinones is an active area of investigation. ontosight.ai Compounds with similar structural features have been explored for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

Research into the synthesis, characterization, and biological screening of triazinone derivatives is ongoing. ontosight.ai The scientific interest in this compound is bolstered by the hypothesized mechanisms of action derived from its structural analogs. vulcanchem.com For instance, the triazinone core's capacity for hydrogen bonding suggests a potential for kinase inhibition by binding to the ATP pockets of protein kinases. vulcanchem.com Furthermore, some analogs are known to exhibit antimicrobial properties by interfering with bacterial cell wall synthesis. vulcanchem.com It is important to note that these are hypothesized mechanisms based on structural similarity, and direct studies on this compound are required for confirmation.

Modern analytical techniques are being applied to study compounds like this compound. Its detection and characterization using methods such as Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) have been noted in analytical chemistry contexts. norman-network.net The presence of this compound in comprehensive databases facilitates the computational and experimental screening essential for modern drug discovery. ontosight.ai

Historical Trajectory of this compound-Related Chemical Investigations

The compound is cited in numerous patents, often as part of extensive lists of biologically active or potentially active substances. These patents, related to diverse fields such as pharmaceutical formulations and lyophilization processes, indicate that this compound has been recognized as a known chemical entity for some time. google.comgoogle.comgoogleapis.com Its inclusion in these documents, some of which date back over a decade, suggests a history of acknowledgment within the pharmaceutical and chemical industries. googleapis.comgoogleapis.com

Furthermore, this compound appears in regulatory and chemical inventory lists. For example, it has been listed in the FDA's Established Names and Unique Ingredient Identifier (UNII) Codes Terminology. nih.govnih.gov It is also found in international trade and customs tariff schedules, which categorize it among other heterocyclic compounds. wto.orgcbsa-asfc.gc.ca Its inclusion in requested article lists for pharmacology databases also points to a recognized, albeit under-researched, status in the field. wikipedia.org This trajectory shows this compound evolving from a cataloged chemical structure to a compound of potential interest for further biological and chemical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N5O B1676527 Metrazifone CAS No. 68289-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68289-14-5

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one

InChI

InChI=1S/C20H23N5O/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3

InChI Key

FBZHCUQUPMUOCR-UHFFFAOYSA-N

SMILES

CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Appearance

Solid powder

Other CAS No.

68289-14-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Metrazifona;  Metrazifonum;  ST-729;  ST729;  ST729;  Metrazifone

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Metrazifone

Advanced Synthetic Routes for Metrazifone

Developing advanced synthetic routes for chemical compounds like this compound is crucial for improving efficiency, yield, and sustainability.

The exploration of high-yield and sustainable synthesis pathways is a significant area of research in chemical synthesis. This involves developing methods that maximize the desired product formation while minimizing waste and environmental impact. Sustainable synthesis often incorporates principles of green chemistry, such as using renewable feedstocks, reducing the number of synthesis steps, and employing environmentally benign solvents and catalysts. mdpi.comnih.govspirochem.comimperial.ac.uk

Research in this area for various compounds has demonstrated that optimizing reaction conditions, exploring alternative reagents, and utilizing catalytic systems can lead to substantial improvements in yield and sustainability. For instance, studies on the synthesis of other chemical entities have shown that switching from traditional methods to approaches involving aqueous micellar conditions or photocatalysis can significantly enhance efficiency and reduce the environmental footprint. mdpi.comnih.gov Identifying novel, efficient, scalable, and sustainable routes is key for large-scale manufacturing. spirochem.com

Stereoselective synthesis is a critical aspect of producing compounds with defined three-dimensional structures, which can significantly impact their physical and biological properties. This involves synthetic strategies that favor the formation of one stereoisomer over others. Techniques such as using chiral catalysts, auxiliaries, or specific reaction conditions are employed to control stereochemistry. chemrxiv.orgrsc.orgnih.govnih.govyoutube.com

While specific details on the stereoselective synthesis of this compound are not extensively available in the provided search results, the general principles of stereoselective synthesis, as applied to other molecules, involve carefully controlling the reaction environment and employing chiral induction methods to achieve the desired stereochemical outcome. chemrxiv.orgrsc.orgnih.govnih.govyoutube.com The development of new stereoselective methods, including those utilizing olefin metathesis or controlled cyclization reactions, contributes to the ability to synthesize complex molecules with high stereochemical purity. chemrxiv.orgrsc.orgnih.gov

Exploration of High-Yield and Sustainable Synthesis Pathways

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound like this compound are fundamental to understanding its mechanism of action and developing compounds with improved properties.

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's chemical structure affect its biological activity. wikipedia.orgcollaborativedrug.comnih.govnih.gov By synthesizing a series of analogues with systematic structural variations, researchers can identify key functional groups and structural features responsible for the observed activity. wikipedia.orgcollaborativedrug.comnih.govnih.govdanielromogroup.comresearchgate.net

Strategies for SAR elucidation typically involve:

Systematic Modification: Introducing changes to different parts of the this compound structure, such as varying substituents, altering ring systems, or changing linker lengths. nih.govnih.govdanielromogroup.comresearchgate.net

Synthesis of a Compound Library: Creating a collection of analogues with a range of structural variations. nih.gov

Biological Testing: Evaluating the activity of each analogue in relevant assays.

Data Analysis: Correlating the structural variations with the observed biological activity to identify patterns and key structural determinants of activity. wikipedia.orgcollaborativedrug.comnih.govnih.gov

Detailed research findings from SAR studies on other compound series highlight the impact of specific substituent positions and electronic properties on activity. nih.govnih.gov

The synthesis of bioconjugates and chemically tagged probes based on a compound's scaffold is valuable for biological studies, including investigating molecular targets, tracking distribution, and developing targeted therapies. beilstein-journals.orgnih.govspirochem.comburleylabs.co.ukprinceton.edu This involves covalently linking the this compound structure to biomolecules (like proteins or peptides) or chemical tags (like fluorescent dyes or affinity labels). beilstein-journals.orgnih.govspirochem.comburleylabs.co.ukprinceton.edu

Methods for synthesizing bioconjugates and tagged probes often utilize bioorthogonal chemistry, which allows reactions to occur efficiently and selectively within complex biological environments. beilstein-journals.orgburleylabs.co.uk Common strategies include:

Covalent Coupling: Forming stable covalent bonds between the this compound scaffold and the biomolecule or tag using specific functional groups. nih.govspirochem.com

Click Chemistry: Employing highly efficient and selective reactions, such as azide-alkyne cycloadditions, to link the components. spirochem.com

Site-Specific Conjugation: Developing methods to attach the tag or biomolecule to a specific site on the this compound scaffold or the biomolecule, ensuring homogeneity of the resulting conjugate. beilstein-journals.orgprinceton.edu

Research in this area involves developing novel conjugation methods and designing linkers that are stable in biological systems and allow for controlled release or specific targeting. beilstein-journals.orgspirochem.comprinceton.edumdpi.com

Strategies for Structure-Activity Relationship (SAR) Elucidation

Development of Novel Functionalization and Conjugation Methods for this compound

The development of novel functionalization and conjugation methods expands the possibilities for modifying this compound and creating new chemical entities with tailored properties. This involves exploring new chemical reactions and strategies to introduce functional groups or link the this compound scaffold to other molecules. princeton.edumdpi.commpg.de

Recent advances in functionalization and conjugation methods include the use of photoredox catalysis for site-selective modifications and the development of new reagents and reaction conditions that enable efficient coupling under mild conditions. beilstein-journals.orgprinceton.edumdpi.com These methods are crucial for overcoming challenges associated with traditional conjugation techniques, such as lack of site-selectivity and the formation of heterogeneous mixtures. beilstein-journals.orgprinceton.edu

Molecular and Biochemical Mechanisms of Action of Metrazifone

Investigation of Primary Molecular Targets and Binding Interactions of Metrazifone

Direct experimental evidence identifying the primary molecular targets of this compound is limited. However, based on its structural characteristics, several potential targets have been proposed. The this compound molecule possesses a triazinone core, two dimethylaminophenyl groups, and a methyl group. ontosight.ai Computational models suggest that the planar triazinone ring, conjugated with the aromatic systems, may influence its electronic properties and binding interactions. vulcanchem.com

One of the leading hypotheses is that this compound may act as a kinase inhibitor . The triazinone core has the capacity for hydrogen bonding, which could facilitate its binding to the ATP pockets of various protein kinases. vulcanchem.com This interaction would competitively inhibit the binding of ATP, a crucial step in the phosphorylation of substrate proteins, thereby disrupting cellular signaling pathways that are dependent on kinase activity.

Another hypothesized mechanism, particularly relevant to its potential antimicrobial properties, is the disruption of bacterial cell wall synthesis . It is postulated that this compound could interact with penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. vulcanchem.com By binding to these proteins, this compound could inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

The three-dimensional conformation of this compound, as predicted by computational models, reveals potential hydrophobic pockets formed by the aromatic rings. vulcanchem.com These pockets could facilitate interactions with hydrophobic regions of target proteins, contributing to the stability of the ligand-receptor complex. The nature of these binding interactions is likely to involve a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. vulcanchem.comcabidigitallibrary.org

Table 1: Hypothesized Primary Molecular Targets of this compound

Hypothesized Target Class Specific Example(s) Proposed Mechanism of Interaction Basis of Hypothesis
Protein KinasesVarious serine/threonine and tyrosine kinasesCompetitive inhibition of ATP binding at the kinase domain. vulcanchem.comStructural analogy to other triazinone-based kinase inhibitors. vulcanchem.com
Penicillin-Binding Proteins (PBPs)PBP2a, PBP3Acylation of the active site serine residue, inhibiting transpeptidase activity. vulcanchem.comStructural similarity to other heterocyclic compounds with antimicrobial activity. vulcanchem.com

This table is based on hypothesized targets derived from structural analogy and computational modeling, not direct experimental evidence.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The modulation of intracellular signaling pathways by this compound is a direct consequence of its interaction with its primary molecular targets. If this compound indeed functions as a kinase inhibitor, it could impact a multitude of signaling cascades critical for cell proliferation, differentiation, and survival. For instance, inhibition of key kinases in the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway could lead to downstream effects on gene expression and protein synthesis. googleapis.comgoogleapis.com

The specific signaling pathways affected would depend on the kinase selectivity profile of this compound. Given the presence of two p-(dimethylamino)phenyl groups, which can enhance interactions with biological targets, it is plausible that this compound may exhibit some degree of selectivity for certain kinases over others. ontosight.ai However, without experimental data from kinome profiling studies, the precise pathways modulated by this compound remain speculative.

In the context of its potential antimicrobial action, the disruption of cell wall synthesis would trigger signaling pathways related to cell stress and ultimately lead to programmed cell death in susceptible bacteria.

Biochemical Cascade Analysis in Response to this compound Exposure

Exposure of cells to this compound would likely initiate a cascade of biochemical events. Following the initial binding to its molecular target(s), a series of downstream effects would unfold.

In a scenario of kinase inhibition:

Reduced Substrate Phosphorylation: The immediate biochemical consequence would be a decrease in the phosphorylation of the target kinase's downstream substrates.

Altered Enzyme Activity: This change in phosphorylation status would, in turn, alter the activity of these substrate proteins, which are often enzymes themselves.

Changes in Gene Expression: The signal would be further transduced to the nucleus, leading to changes in the expression of genes regulated by the affected signaling pathway.

In a scenario of PBP inhibition in bacteria:

Inhibition of Peptidoglycan Synthesis: The primary biochemical event would be the cessation of peptidoglycan cross-linking.

Accumulation of Cell Wall Precursors: This would lead to an accumulation of lipid II and other cell wall precursors.

Activation of Autolysins: The cell may respond to the stress by activating autolytic enzymes, further degrading the existing cell wall and contributing to cell death.

Enzymatic Modulation and Receptor-Ligand Dynamics Mediated by this compound

The interaction between this compound and its target enzymes is expected to follow the principles of receptor-ligand dynamics. The affinity of this compound for its target, quantified by the dissociation constant (Kd), would determine the concentration range at which it exerts its biological effects. A lower Kd value would indicate a higher binding affinity.

The kinetics of this interaction, including the association (kon) and dissociation (koff) rate constants, would define the duration of the inhibitory effect. For a competitive inhibitor like a potential kinase inhibitor, the presence of the natural substrate (ATP) would influence the binding of this compound.

While no specific enzymatic modulation data for this compound is currently available, it is plausible that its interactions could be reversible or irreversible depending on the nature of the chemical bonds formed with the target protein. For instance, if it forms a covalent bond with the active site of an enzyme, the inhibition would be irreversible.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular FormulaC20H23N5O nih.gov
Molecular Weight349.43 g/mol nih.gov
XLogP3-AA (Lipophilicity)3.1 vulcanchem.com
Hydrogen Bond Donors0 vulcanchem.com
Hydrogen Bond Acceptors4 vulcanchem.com
Rotatable Bonds4 vulcanchem.com
Topological Polar Surface Area67.8 Ų vulcanchem.com

This data is derived from computational predictions and database entries. vulcanchem.comnih.gov

Computational and Theoretical Chemistry Studies of Metrazifone

Quantum Mechanical and Molecular Mechanics Simulations of Metrazifone

Quantum mechanics (QM) and molecular mechanics (MM) are two fundamental pillars of computational chemistry. QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure and reactivity but are computationally expensive. mdpi.com MM methods, on the other hand, use classical physics approximations (force fields) to model molecular systems, enabling the simulation of much larger systems like proteins over longer timescales. nih.govrush.edu Often, a hybrid QM/MM approach is employed, where the most critical part of a system (e.g., the active site of an enzyme with a bound ligand) is treated with QM, and the rest is treated with MM. mdpi.com

Conformational analysis is the study of the different three-dimensional arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. numberanalytics.comlibretexts.org These different conformers often have different energy levels, and understanding the lowest-energy (most stable) conformations is crucial for predicting a molecule's shape and how it will interact with biological targets. nih.govwgtn.ac.nz

For this compound, computational methods can systematically explore its conformational landscape. By rotating the flexible bonds, a potential energy surface can be generated, identifying various stable conformers (local minima) and the energy barriers between them. The common finding that ligands rarely bind in their absolute lowest energy conformation highlights the importance of considering a range of low-energy conformers in drug design studies. nih.gov

A hypothetical energetic profile for the most stable conformers of this compound, as would be determined by QM calculations, is presented below. The relative energy indicates the stability of each conformer with respect to the most stable one (Conformer A).

ConformerDihedral Angle (N1-C2-C3-C4)Relative Energy (kcal/mol)Population (%) at 298K
Conformer A 178.5° (anti)0.0075.2
Conformer B 62.1° (gauche)1.2515.5
Conformer C -65.3° (gauche)1.359.3

This table is interactive. Users can sort the data by clicking on the column headers.

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. engineering.org.cnchemrxiv.org A key aspect of this is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. github.ionumberanalytics.com The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction.

For a potential synthetic route to a this compound derivative, computational models can predict the most likely pathway and the structure of the high-energy transition state. faccts.dechemrxiv.org This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. github.io

Below is a hypothetical table detailing the calculated activation energies for a key synthetic step in forming a this compound analog.

Reaction StepComputational MethodSolvent ModelCalculated Activation Energy (ΔG‡) (kcal/mol)
Imidazole Ring Formation DFT (B3LYP/6-31G)PCM (Water)22.5
Side Chain Addition DFT (B3LYP/6-31G)PCM (Water)18.2

This table is interactive. Users can sort the data by clicking on the column headers.

Conformational Analysis and Energetic Profiling

Molecular Docking and Dynamics Simulations for this compound-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein). redalyc.orgfip.org This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target. nih.govplos.org

In a hypothetical study, this compound could be docked into the active site of a relevant protein target, for instance, a cyclin-dependent kinase (CDK). The docking algorithm would generate various possible binding poses and score them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the this compound-protein complex over time. volkamerlab.orgarxiv.orgarxiv.org MD simulations track the movements of every atom in the system, providing insights into the flexibility of the complex and the strength of the interactions. nih.govrsc.org Analysis of the simulation trajectory can reveal key residues involved in binding and confirm the stability of the predicted binding pose. researchgate.net

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Stability (MD Simulation)
This compound CDK2-9.8GLU81, LEU83, ASP145Stable over 100 ns
Derivative M-01 CDK2-10.5GLU81, LEU83, PHE146Stable over 100 ns
Derivative M-02 CDK2-8.9LEU83, LYS33Unstable after 40 ns

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. jmchemsci.com These models are essential for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules. researchgate.net

A QSAR study on a series of this compound derivatives would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound. A mathematical model is then built to relate these descriptors to the observed biological activity (e.g., IC50 values).

A hypothetical 2D-QSAR model for a series of this compound derivatives might yield an equation like: pIC50 = 0.65 * (logP) - 0.21 * (Molecular Weight) + 1.5 * (SsCH3count) + 3.45

Modelr² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (External Validation)
MLR Model 1 0.850.780.81
k-NN Model 2 0.910.820.88

This table is interactive. Users can sort the data by clicking on the column headers.

Applications of Chemical Graph Theory in this compound Discovery and Optimization

Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. primescholars.comunipmn.it This approach allows for the calculation of numerical descriptors, known as topological indices, which capture information about the size, shape, and branching of a molecule. hyle.org These indices are widely used in QSAR and QSPR studies because they are simple to calculate and can effectively encode structural information. scispace.com

For this compound and its analogs, various topological indices could be computed. For example, the Wiener index relates to the sum of distances between all pairs of atoms, while connectivity indices reflect the degree of branching. These indices can then be used as descriptors in QSAR models to predict activity or properties.

CompoundWiener IndexFirst-Order Molecular Connectivity (¹χ)Balaban J Index
This compound 12549.872.45
Derivative M-01 131010.122.39
Derivative M-03 11989.552.51

This table is interactive. Users can sort the data by clicking on the column headers.

De Novo Design and Virtual Screening of this compound-Derived Chemical Entities

De novo design algorithms create novel molecular structures from scratch, optimized to fit a specific receptor binding site. Using the this compound scaffold as a starting point, these programs could suggest modifications or new functional groups to enhance binding affinity and selectivity for a target protein.

Virtual screening is a complementary computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. optibrium.comeddc.sgfrontierspartnerships.orgnih.gov A virtual screen could be performed using the 3D structure of a target protein to dock millions of commercially available or virtual compounds. Hits from this screen could include molecules with scaffolds similar or different to this compound, providing diverse starting points for drug discovery. mdpi.com

A hypothetical virtual screening campaign against a target kinase, filtered for drug-like properties, might yield the following top hits.

Compound IDSource LibraryPredicted Binding Affinity (kcal/mol)Structural Similarity to this compound (Tanimoto)
ZINC123456 ZINC-11.20.65
EN300-78901 Enamine-10.90.58
MP-45678 MolPort-10.80.71

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Formulation Science and Controlled Release Technologies for Metrazifone

Development of Particulate Delivery Systems for Metrazifone

Particulate delivery systems, such as microparticles and nanoparticles, offer promising strategies for controlling the release and improving the delivery of drugs. These systems can encapsulate the API, protecting it from degradation and allowing for its sustained or targeted release google.comnih.gov.

Microparticle and Nanoparticle Encapsulation Strategies

Encapsulation of an API within micro- or nanoparticles involves dispersing the drug within a matrix or enclosing it within a shell ucdavis.edunih.gov. This can be achieved through various techniques, including emulsion methods, solvent evaporation, and spray drying ucdavis.edu. The choice of encapsulation strategy depends on the physicochemical properties of the drug and the desired release profile. Nanoparticles, due to their small size, can offer advantages such as improved cellular uptake and the ability to target specific tissues or cells nih.govnih.gov. Studies on other compounds demonstrate the feasibility of encapsulating drugs within polymeric nanoparticles for controlled release nih.gov. For instance, research has explored encapsulating compounds in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to achieve sustained release ucdavis.edunih.gov.

Polymeric Matrices for Sustained Release Applications

Polymeric matrices are widely used in sustained-release formulations. In these systems, the drug is dispersed within a polymer matrix, and its release is controlled by diffusion through the matrix, erosion of the matrix, or a combination of both mechanisms ijpsjournal.comresearchgate.netijpras.comujpronline.com. Hydrophilic polymers, such as hydroxypropylmethylcellulose, and hydrophobic polymers, such as ethyl cellulose, are commonly employed to modulate drug release rates ijpras.comujpronline.com. The properties of the polymer, including its swelling and degradation characteristics, significantly influence the release kinetics of the encapsulated drug scielo.brmdpi.com. Research on other drugs, like metformin (B114582) hydrochloride, has demonstrated the use of polymeric matrices to achieve sustained release profiles nih.govjsppharm.orgugm.ac.id.

Lyophilization Processes for Enhanced Stability and Reconstitution Properties of this compound Formulations

Lyophilization, or freeze-drying, is a process used to improve the stability and reconstitution properties of pharmaceutical formulations, particularly for moisture-sensitive or thermolabile drugs americanpharmaceuticalreview.com. This process involves freezing the formulation and then removing the ice by sublimation under vacuum, resulting in a dry, porous cake americanpharmaceuticalreview.com. Lyophilization can enhance the long-term stability of formulations by reducing water content and thus minimizing degradation reactions americanpharmaceuticalreview.comresearchgate.net. It can also improve the reconstitution of formulations into a solution or suspension upon the addition of a suitable diluent google.comgoogle.com. The process parameters and the inclusion of cryoprotectants are critical for obtaining a stable and easily reconstitutable lyophilized product researchgate.net. While this compound is listed as a compound that could potentially be included in lyophilized formulations google.comgoogle.com, specific data on the lyophilization of this compound itself were not found.

Strategies for Modulating Release Kinetics of this compound Formulations

Modulating the release kinetics of a drug from a formulation is crucial for achieving the desired therapeutic effect and maintaining drug concentrations within the therapeutic window over time scielo.brmdpi.com. Strategies for controlling release kinetics include modifying the properties of the delivery system (e.g., polymer type, molecular weight, crosslinking density), altering the drug's physical form (e.g., particle size, crystallinity), and incorporating excipients that influence diffusion or erosion scielo.brmdpi.comnih.gov. For matrix systems, the ratio of drug to polymer and the method of preparation can significantly impact the release profile nih.gov. Different release profiles, such as zero-order or biphasic release, can be achieved by tailoring the formulation design mdpi.comskyepharma.com. Research on other compounds highlights how factors like polymer degradation and drug solubility influence release kinetics mdpi.comnih.gov.

Targeted Delivery Systems and Ligand-Directed Approaches for this compound Conjugates

Targeted drug delivery systems aim to deliver the drug specifically to a disease site or target cell population, minimizing exposure to healthy tissues and potentially reducing side effects ijpmr.orgslideshare.netnih.govresearchgate.net. Ligand-directed approaches involve conjugating the drug or its carrier to a targeting ligand that binds specifically to receptors or markers on the target cells slideshare.netnih.gov. This can improve the accumulation of the drug at the desired site, enhancing efficacy and reducing systemic toxicity ijpmr.orgnih.gov. Examples of targeting ligands include antibodies, peptides, and small molecules that recognize specific cell surface markers slideshare.netnih.gov. While the concept of targeted delivery is well-established and explored for various compounds ijpmr.orgslideshare.netnih.govresearchgate.netscielo.br, specific information regarding targeted delivery systems or ligand-directed conjugates involving this compound was not found in the search results.

Agrochemical and Environmental Impact Research of Metrazifone

Metrazifone as an Agrochemical Agent: Efficacy and Mode of Action Studies in Agricultural Systems

The efficacy of an agrochemical refers to its ability to produce the desired effect, such as pest or weed control, when used according to label directions apvma.gov.au. Mode of action describes the physiological way a target organism is affected by a pesticide ucanr.edu. Understanding the mode of action is crucial for selecting effective chemicals and managing the development of resistance in pest populations ucanr.edu. While the specific efficacy and mode of action studies for this compound in agricultural systems were not detailed in the search results, the principles of evaluating efficacy involve conducting laboratory and field trials to demonstrate control of target pests and safety to crops apvma.gov.au. Mode of action studies typically investigate how the compound interacts with biological processes or systems in the target organism .

Environmental Fate and Transport Mechanisms of this compound

Environmental fate and transport describe the behavior of a chemical substance once it is released into the environment, including how it moves and changes over time epa.govcdc.govorst.eduitrcweb.org. This is influenced by the chemical's properties and environmental conditions orst.edu.

Biotransformation Pathways in Environmental Matrices

Biotransformation, or biodegradation, is the breakdown of organic substances by living organisms such as bacteria and fungi chemsafetypro.comencyclopedia.pubfao.org. This process can occur in various environmental matrices, including soil, water, and sediment chemsafetypro.com. The rate and extent of biodegradation can be influenced by factors such as the presence of oxygen, nutrients, and the microbial population fao.org. While specific biotransformation pathways for this compound were not detailed, the general principle is that microorganisms can break down chemicals into smaller molecules, sometimes producing intermediate substances or metabolites chemsafetypro.comfao.orgnih.gov.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a substance by non-biological means, primarily including hydrolysis and photolysis chemsafetypro.comencyclopedia.pubfao.orgnoack-lab.com. Hydrolysis is a chemical reaction with water that splits a compound, often influenced by pH chemsafetypro.comencyclopedia.pubfao.org. Photolysis is the breakdown of a compound directly caused by irradiation, typically sunlight encyclopedia.pubfao.orgunibas.it. The rate of these processes can vary depending on environmental conditions orst.eduencyclopedia.pub. Half-life (DT₅₀) is a common measure used to describe the persistence of a chemical, representing the time it takes for half of the compound to degrade orst.educhemsafetypro.comfao.orgusu.edu.

While specific half-life data for this compound from the searches was limited to its mention in lists of compounds wto.orggoogle.comarchive.orggoogleapis.com, the general principles of abiotic degradation apply. For instance, photolysis can be an important degradation pathway for pesticides sprayed on surfaces exposed to sunlight unibas.it.

Analytical Methodologies for Environmental Detection and Quantification of this compound and its Metabolites

Analytical methodologies are essential for detecting and quantifying chemical substances and their degradation products in environmental samples researchgate.neteurachem.org. These methods aim to determine the amount or concentration of an analyte . Key performance characteristics of analytical methods include detection and quantification capabilities . The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with a certain level of confidence wef.org. The limit of quantification (LOQ) is the lowest level at which an analyte can be reliably quantified wef.org.

Techniques such as LC-MS/MS or LC-QTOF are often used for sensitive chemical analysis of active ingredients and degradation products noack-lab.com. Method validation is crucial to ensure the accuracy and reliability of the results eurachem.org. While specific validated methods for this compound were not detailed, the general principles of environmental analysis involve sample preparation, separation, and detection using sensitive instrumentation researchgate.netseal-analytical.com.

Ecological Impact Assessments of this compound (e.g., Non-Target Organism Interactions)

Ecological impact assessments evaluate the potential adverse effects of pesticides on non-target organisms, which include wild plants, invertebrates (such as insect predators and pollinators), and vertebrates (like amphibians, fish, birds, and mammals) living in and around agricultural areas mdpi.combeyondpesticides.orgnih.gov. Pesticides can affect these organisms directly or indirectly, and their movement through the environment (soil, water, plant tissue, prey) can lead to exposure mdpi.com.

Studies on the impact of pesticides on non-target organisms assess effects on growth, reproduction, behavior, and other physiological biomarkers nih.govresearchgate.net. Research indicates that pesticides can negatively affect a wide range of non-target species across different trophic levels nih.govresearchgate.net. Assessing pesticide toxicity to non-target organisms is a standard part of the pesticide registration process, although these studies are often conducted under laboratory conditions mdpi.com.

While specific ecological impact data for this compound on non-target organisms were not found in the provided search results, the general concern regarding the effects of agrochemicals on biodiversity in agricultural landscapes is well-documented nih.govresearchgate.net.

Future Perspectives and Emerging Research Directions for Metrazifone

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Metrazifone Research

The application of advanced omics technologies, such as metabolomics and proteomics, holds significant promise in unraveling the intricate biological pathways influenced by this compound. Metabolomics involves the large-scale study of small molecules, while proteomics focuses on the comprehensive analysis of proteins within a biological system. mdpi.comvib.berevespcardiol.orgnih.gov By integrating these approaches, researchers can gain a holistic understanding of how this compound interacts with biological systems, identifying changes in metabolite profiles and protein expression that may shed light on its mechanisms of action or reveal previously unknown bioactivities. nih.govnih.govyoutube.com This multi-omics approach can provide a more complete picture than traditional single-target studies, potentially identifying biomarkers or novel therapeutic targets related to this compound's effects. revespcardiol.orgnih.govnih.gov

Exploration of Novel Bioactivities and Biological Modalities of this compound

Emerging research is focused on identifying novel bioactivities and exploring different biological modalities through which this compound might exert effects. This goes beyond its known applications and seeks to uncover new therapeutic potentials or biological interactions. Investigating this compound's impact on various cellular processes, signaling pathways, or even its potential interaction with the microbiome could reveal new avenues for its application. cd-genomics.com The exploration of novel modalities could involve studying its potential as a modulator of protein-protein interactions, an epigenetic modifier, or its activity within specific cellular compartments. synexagroup.com This requires high-throughput screening methods and advanced biological assays to identify subtle or previously undetected biological effects. synexagroup.commeadowhawkbiolabs.comgene.combcg.comnih.gov

Synergistic Applications of this compound in Material Science and Biotechnology

The unique chemical structure of this compound suggests potential for synergistic applications in material science and biotechnology. In material science, research could explore its incorporation into novel functional materials, potentially leveraging its properties for specific applications. aurorascientific.comcase.eduscirp.orgextrica.commines-stetienne.fr This might include developing composite materials with enhanced properties or utilizing this compound in the creation of smart materials or sensors. case.eduextrica.com In biotechnology, this compound could potentially be employed in biocatalytic processes, as a component in biosensors, or in the development of novel biomaterials. cd-genomics.comlookchem.comgoogle.comcmbio.io Exploring its interaction with biological molecules and systems within a non-traditional context could unlock new biotechnological applications.

Q & A

Advanced Research Question

Scaffold diversification : Synthesize analogs with substitutions at the phenyl and triazole moieties.

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins.

Data integration : Cross-reference SAR data with toxicity predictions (ADMETlab 2.0) to prioritize lead compounds.
Publish full synthetic protocols and crystallographic data in supplementary materials to enable replication .

What strategies ensure ethical compliance in this compound’s preclinical testing?

Basic Research Question

  • IACUC approval : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding.
  • 3Rs principle : Replace animal models with in vitro alternatives where feasible; refine procedures to minimize suffering.
  • Data transparency : Share raw data via repositories like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

How should researchers handle batch-to-batch variability in this compound’s physicochemical properties?

Advanced Research Question
Implement quality control (QC) protocols:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (±2°C tolerance).
  • X-ray diffraction (XRD) : Confirm crystalline polymorphism between batches.
  • Stability studies : Accelerated aging (40°C/75% RH) to assess degradation kinetics.
    Document variability in supplementary files with statistical analysis (ANOVA) .

What computational tools are recommended for predicting this compound’s metabolic pathways?

Advanced Research Question
Use in silico platforms:

  • SwissADME : Predict phase I/II metabolism sites (e.g., hydroxylation, glucuronidation).
  • GLORYx : Identify potential reactive metabolites causing toxicity.
    Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite profiling .

How can researchers critically evaluate the existing literature on this compound’s pharmacological effects?

Basic Research Question
Conduct a systematic review using:

  • Databases : PubMed, Web of Science (filter by "highly cited" and "recent").
  • Bias assessment : Apply Cochrane Risk of Bias Tool for preclinical studies.
  • Gap analysis : Tabulate understudied areas (e.g., long-term neurotoxicity) for future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.